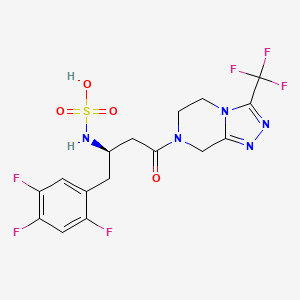
Sitagliptin N-Sulfate
Overview
Description
Sitagliptin N-Sulfate is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor (–)-sitagliptin . It is formed via sulfation . Sitagliptin is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Molecular Structure Analysis
The chemical formula of this compound is C16H14F6N5NaO4S . Its exact mass is 509.06 and its molecular weight is 509.360 . The solid-state characterization of three crystalline forms of sitagliptin: sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous and sitagliptin base form has been carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sitagliptin include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Physical And Chemical Properties Analysis
Sitagliptin is 87% orally bioavailable and taking it with or without food does not affect its pharmacokinetics . The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetics and pharmacodynamics in healthy subjects: Studies have explored how Sitagliptin behaves within the body, including its absorption, distribution, metabolism, and excretion, along with its biological effects on enzymes like dipeptidyl peptidase IV (DPP-IV) (Herman et al., 2005).
Cardiovascular Effects
- Anti-platelet effect: Research indicates that Sitagliptin may have an anti-platelet activity in patients with type 2 diabetes and in healthy humans, potentially contributing to cardiovascular health (Gupta et al., 2012).
- Evaluation of cardiovascular outcomes: The TECOS trial aimed to assess the cardiovascular effects of adding Sitagliptin to standard diabetes care (Green et al., 2013).
Anti-inflammatory Properties
- Sitagliptin's anti-inflammatory action: A study highlighted that Sitagliptin may exert an anti-inflammatory effect, which could be relevant in the context of atherosclerosis and other inflammatory conditions (Makdissi et al., 2012).
Hepatoprotective Role
- Protection against liver toxicity: Sitagliptin was found to have a hepatoprotective role against methotrexate-induced liver toxicity, suggesting potential applications beyond diabetes management (Abo-Haded et al., 2017).
Atherosclerosis
- Inhibition of atherosclerosis progression: The drug was shown to attenuate the progression of atherosclerosis in certain models, potentially through AMPK- and MAPK-dependent mechanisms (Zeng et al., 2014).
Neuroprotective Effects
- Reduction of neuroinflammation: Sitagliptin may have a neuroprotective activity by reducing inflammation within the brain, which is particularly relevant in conditions like Alzheimer's disease (Wiciński et al., 2018).
Metabolism and Excretion
- Study on excretion in humans: Research has focused on how Sitagliptin is metabolized and excreted in humans, which is crucial for understanding its safety profile (Vincent et al., 2007).
Brain and Cognitive Function
- Impact on brain damage and cognitive impairment: Sitagliptin showed promise in protecting against brain damage and cognitive impairment in models of chronic cerebral hypoperfusion (Tsai et al., 2014).
Sitagliptin's Impact on Atherosclerosis
- Effect on carotid intima-media thickness: The drug was found to have a beneficial effect in preventing the progression of carotid intima-media thickness, a marker of atherosclerosis (Ishikawa et al., 2014).
Mechanism of Action
Target of Action
Sitagliptin N-Sulfate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose homeostasis . This compound also interacts with the angiotensin-converting enzyme 2 (ACE2), which is closely related to DPP-4 .
Mode of Action
This compound inhibits the activity of DPP-4, leading to increased levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar . This compound also binds to ACE2, demonstrating a strong affinity and kinetic characteristics of "fast binding/fast dissociation" .
Biochemical Pathways
This compound affects the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways . By regulating these pathways, this compound reduces leukocyte-endothelial cell interaction and inflammation reactions . It also influences the long-term potentiation pathway by inhibiting protein kinase C-γ .
Pharmacokinetics
This compound is orally bioavailable, with a bioavailability of 87% . It reaches maximum plasma concentration in 2 hours . This compound undergoes primarily renal elimination, with approximately 79% excreted unchanged in the urine .
Result of Action
This compound’s action results in molecular and cellular effects such as the promotion of insulin secretion, inhibition of islet β cell apoptosis, and reduction of blood glucose levels . It also demonstrates anti-inflammatory effects by significantly reducing proinflammatory markers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of glucose in the body can affect the glucose-dependent increases in insulin and decreases in glucagon caused by this compound . Additionally, the drug’s action may be affected by the presence of other medications or substances in the body, as well as the individual’s overall health status.
Safety and Hazards
Future Directions
Sitagliptin is used to treat type 2 diabetes . It is generally less preferred than metformin or sulfonylureas . It is taken by mouth . It is also available as the fixed-dose combinations of sitagliptin/metformin . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping sitagliptin and trying a different treatment .
Biochemical Analysis
Biochemical Properties
Sitagliptin N-Sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in glucose homeostasis . The interaction between this compound and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .
Cellular Effects
This compound influences various cellular processes, particularly in the context of glucose metabolism. It enhances insulin secretion in response to elevated blood glucose levels and reduces glucagon secretion, thereby improving glycemic control . Additionally, this compound has been shown to reduce oxidative stress and inflammation in liver cells by acting as a reactive oxygen species (ROS) scavenger and inhibiting the NFκB signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in diabetes management .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DPP-4, which slows the inactivation of incretin hormones like GLP-1 and GIP . These hormones enhance the glucose-dependent insulin response and suppress glucagon secretion, leading to improved glycemic control . This compound binds to the active site of DPP-4, preventing the enzyme from degrading incretin hormones and thereby prolonging their activity . This interaction results in increased insulin secretion and decreased glucagon levels, contributing to better glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on DPP-4 over extended periods . Long-term studies have shown that this compound can sustain its therapeutic effects on cellular function, including reducing oxidative stress and inflammation in liver cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively improves glycemic control and reduces oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4 . The compound undergoes biotransformation in the liver, resulting in the formation of various metabolites, including N-glucuronide and N-sulfate conjugates . These metabolic pathways contribute to the compound’s overall pharmacokinetic profile and its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound is primarily localized in the liver and kidneys, where it exerts its therapeutic effects . The distribution of the compound within these tissues is crucial for its efficacy in managing glucose levels and reducing oxidative stress .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cytoplasm and mitochondria of liver and kidney cells . The compound’s activity and function are influenced by its localization, as it interacts with various enzymes and proteins within these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations .
Properties
IUPAC Name |
[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQKFDVSZMKPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676143 | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940002-57-3 | |
| Record name | Sitagliptin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAGLIPTIN N-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



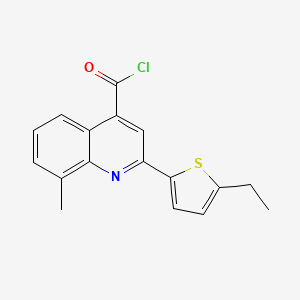
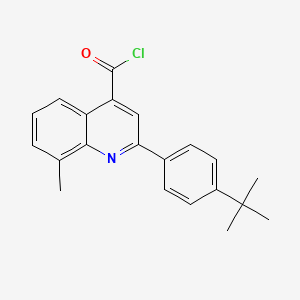

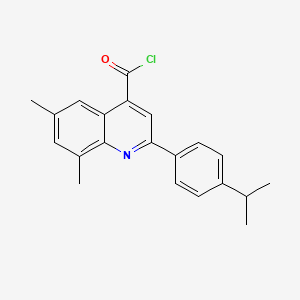
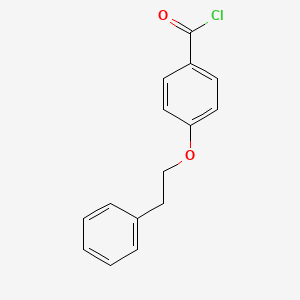
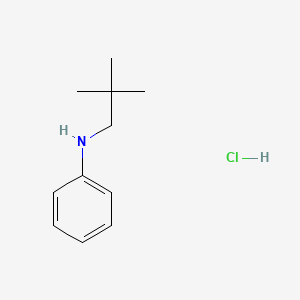
![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)

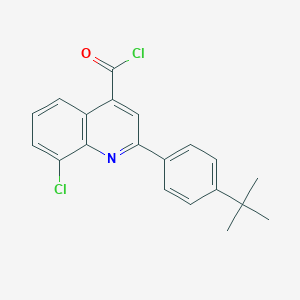
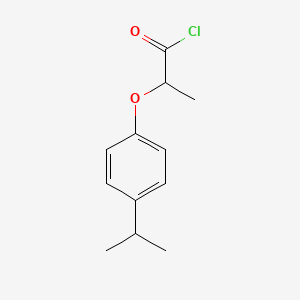
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
